Cas no 960079-45-2 (2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-)
960079-45-2 structure
Product Name:2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-
CAS No:960079-45-2
MF:C19H29N3O
MW:315.453064680099
CID:831948
PubChem ID:73013710
Update Time:2025-04-19
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-
- 6-Benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-1-o ne
- 2,6-Diazaspiro[3.3]heptan-1-one,2-[3-(diethylamino)propyl]-6-(phenylmethyl)-
- 960079-45-2
-
- Inchi: 1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3
- InChI Key: KLLZYOAZDBTYLM-UHFFFAOYSA-N
- SMILES: O=C1C2(CN1CCCN(CC)CC)CN(CC1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 315.231062557g/mol
- Monoisotopic Mass: 315.231062557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26.8Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 448.9°C at 760 mmHg
- Flash Point: 181.9°C
- Refractive Index: 1.585
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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